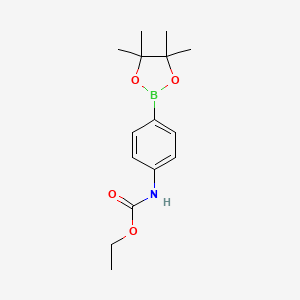
Carbamato de etilo (4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C(C)OC(NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They can form boronate complexes with diols in biological systems, potentially interfering with the function of biomolecules .
Biochemical Pathways
The compound may participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The downstream effects of these reactions on biochemical pathways are currently unknown.
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed container in a dry environment at 2-8°C . The presence of moisture or oxygen might affect the stability of the compound . Furthermore, the compound’s activity might be affected by the pH, temperature, and ionic strength of the biological medium in which it is dissolved.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using C(C)OC(NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O in lab experiments is its specificity for certain targets in the body. This specificity allows researchers to study the effects of inhibiting specific enzymes or proteins on disease progression. However, one of the limitations of using this compound is its complexity, which can make it difficult to synthesize and study.
Direcciones Futuras
There are several future directions for the use of C(C)OC(NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O in scientific research. One potential direction is the development of more efficient synthesis methods to make the compound more readily available for study. Another direction is the exploration of its potential use in the treatment of other diseases, such as Huntington's disease and ALS. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, C(C)OC(NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O is a complex chemical compound with potential applications in various fields, particularly in drug discovery. Its specificity for certain targets in the body makes it a valuable tool for studying the effects of inhibiting specific enzymes or proteins on disease progression. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
C(C)OC(NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis of this compound requires expert knowledge in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
- Aplicación: El Carbamato de etilo (4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil) se utiliza en reacciones de borylación. Específicamente, se puede emplear para la borylación de enlaces C-H bencílicos en alquilbencenos. Estas reacciones ocurren en presencia de un catalizador de paladio, dando como resultado la formación de pinacolato de bencilboro .
- Aplicación: El compuesto también es útil en reacciones de hidroboración. Puede reaccionar con alquinos o alquenos alquílicos o arílicos en presencia de catalizadores de metales de transición. La hidroboración es un método valioso para introducir grupos funcionales que contienen boro en moléculas orgánicas .
- Aplicación: Los investigadores emplean Carbamato de etilo (4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil) en reacciones de acoplamiento cruzado de Suzuki-Miyaura. Estas reacciones permiten la síntesis de compuestos orgánicos complejos mediante el acoplamiento de ácidos borónicos arílicos o vinílicos con haluros arílicos o vinílicos. El compuesto sirve como un reactivo que contiene boro en este contexto .
- Aplicación: El Carbamato de etilo (4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil) participa en reacciones de transesterificación. Estas reacciones implican el intercambio de grupos éster entre diferentes moléculas. Los investigadores utilizan este compuesto como un reactivo para lograr transformaciones específicas en la síntesis orgánica .
- Aplicación: La estructura única que contiene boro del compuesto lo hace valioso en el descubrimiento de fármacos. Los investigadores exploran su potencial como andamiaje para diseñar nuevos compuestos con actividad biológica. Por ejemplo, se ha investigado como un posible inhibidor de JAK2 para la terapia de trastornos mieloproliferativos .
- Aplicación: El Carbamato de etilo (4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil) sirve como intermediario en la síntesis de varias moléculas orgánicas. Su versatilidad le permite desempeñar un papel crucial en la preparación de productos farmacéuticos, agroquímicos y otros productos químicos finos .
Reacciones de Borylación
Hidroboración
Acoplamiento Cruzado de Suzuki-Miyaura
Reacciones de Transesterificación
Descubrimiento de Fármacos y Química Medicinal
Intermediarios Químicos
Análisis Bioquímico
Biochemical Properties
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate plays a crucial role in biochemical reactions due to its unique structure. The dioxaborolane moiety can interact with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. These interactions are essential in the synthesis of complex organic molecules. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays and drug development .
Cellular Effects
The effects of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact various cellular processes, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects through specific binding interactions with biomolecules. The boron atom in the dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes. This binding can inhibit or activate enzyme activity, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental stresses. Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups .
Dosage Effects in Animal Models
The effects of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate vary with dosage in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can also affect metabolic flux by altering the levels of key metabolites. These interactions highlight the compound’s potential impact on overall metabolic homeostasis and its utility in studying metabolic disorders .
Transport and Distribution
Within cells and tissues, Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of competing molecules .
Subcellular Localization
The subcellular localization of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action .
Propiedades
IUPAC Name |
ethyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-6-19-13(18)17-12-9-7-11(8-10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXRTEFERUPPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2486364.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2486365.png)

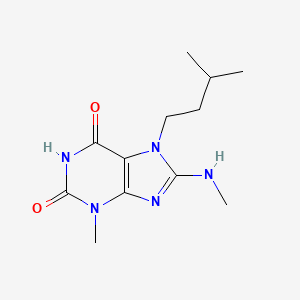
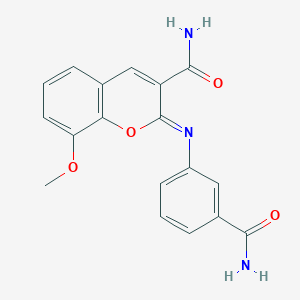
![N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2486372.png)

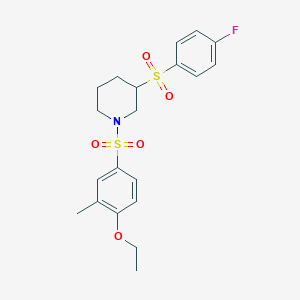
![2-Methyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2486375.png)

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
![(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2486379.png)
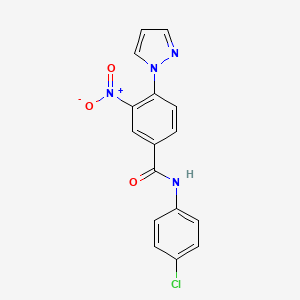
![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)